molecular formula C11H9ClN4O3S2 B5036913 5-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-2-chlorobenzoic acid

5-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-2-chlorobenzoic acid

Cat. No. B5036913
M. Wt: 344.8 g/mol
InChI Key: HXJBANGRCSHRPY-UHFFFAOYSA-N
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Description

“5-({[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-2-chlorobenzoic acid” is a compound that has been studied for its potential biological activities . It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic compound that has shown extensive biological activities .


Synthesis Analysis

The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The synthesis process involves the formation of S-S and S-C bonds .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .


Chemical Reactions Analysis

The compound has been found to form charge transfer complexes with other compounds . It has also been studied for its reactivity with various electrophiles .


Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 189–191°C . Its IR spectrum shows peaks at 3437 cm-1 (NH), 1751 cm-1 (COO), and 1678 cm-1 (CON) . The 1H NMR and 13C NMR spectra provide further information about its physical and chemical properties .

Mechanism of Action

The compound has been evaluated for its urease inhibitory activities . Urease is an enzyme that catalyzes the conversion of urea to ammonia and carbon dioxide . The compound can interact well with the active site of the urease enzyme, thereby inhibiting its activity .

Future Directions

Given the compound’s potential biological activities, it could be a promising candidate for further evaluation . Future research could focus on exploring its other potential biological activities and optimizing its synthesis process .

properties

IUPAC Name

5-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-2-chlorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN4O3S2/c12-7-2-1-5(3-6(7)9(18)19)14-8(17)4-20-11-16-15-10(13)21-11/h1-3H,4H2,(H2,13,15)(H,14,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJBANGRCSHRPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CSC2=NN=C(S2)N)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-({[(5-Amino-1,3,4-thiadiazol-2-yl)thio]acetyl}amino)-2-chlorobenzoic acid

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